1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one
Description
1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is notable for its unique structure, which includes a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3 |
InChI Key |
JNJSTHTXVANEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 3-fluoro-2-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde or 3-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-fluoro-2-hydroxyphenyl)-2-amino-1-propanone or 1-(3-fluoro-2-hydroxyphenyl)-2-thio-1-propanone.
Scientific Research Applications
1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro groups may enhance its binding affinity and specificity for certain targets, while the hydroxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but lacks the chloro group.
1-(3-Fluoro-2-hydroxyphenyl)propan-1-one: Similar structure but lacks the chloro group.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Similar structure but has an ethyl group instead of a chloro group.
Uniqueness
1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.68 g/mol. The compound features a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical biochemical pathways, potentially leading to anticancer effects.
- Receptor Modulation : It can modulate receptor activities, affecting cellular signaling pathways.
- Covalent Bond Formation : The chloro and hydroxy groups allow for interactions with thiol-containing biomolecules, which may lead to covalent bonding with proteins and other biomolecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines, including A549 human lung adenocarcinoma cells.
The compound's effectiveness is attributed to its structural features that enhance its reactivity with biological targets.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in determining its biological activity. Variations in the positioning of functional groups can significantly influence its reactivity and interaction profiles.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-2-one | Different substitution pattern on the phenyl ring | Potential changes in reactivity and interaction profiles |
| 1-(3-Fluoro-2-hydroxyphenyl)propan-2-one | Hydroxy group instead of chloro | Different reactivity due to the absence of chlorine |
Case Study 1: Anticancer Activity in A549 Cells
A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The results indicated that the compound could serve as a potential lead for developing new anticancer agents.
Case Study 2: Antimicrobial Effects
In another investigation, the antimicrobial properties of the compound were tested against various bacterial strains. The findings revealed promising results, suggesting that it could be effective against certain pathogens, warranting further exploration into its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
